tert-butyl3-(trimethylsilyl)azetidine-1-carboxylate

Description

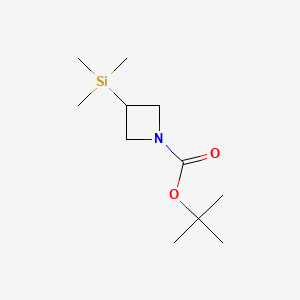

tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate is a protected azetidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and a trimethylsilyl (TMS) substituent at the 3-position. The Boc group enhances solubility and stability during synthetic processes, while the TMS moiety modulates electronic and steric properties, influencing reactivity in cross-coupling or functionalization reactions .

Properties

IUPAC Name |

tert-butyl 3-trimethylsilylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2Si/c1-11(2,3)14-10(13)12-7-9(8-12)15(4,5)6/h9H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYWCSADDJNKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be achieved through several routes. One common method involves the reaction of azetidine-1-carboxylate with tert-butyl and trimethylsilyl reagents under controlled conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles such as halides or alkoxides.

Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with various reagents, such as palladium-catalyzed cross-coupling with aryl halides.

Common reagents used in these reactions include halides, alkoxides, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Azetidine Derivatives in Drug Development

Azetidines, including tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate, are increasingly recognized for their role as building blocks in the synthesis of biologically active compounds. They serve as precursors for various derivatives that exhibit pharmacological activities, such as anti-inflammatory and anticancer properties. For instance, azetidine-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as JAK inhibitors, which are crucial in treating autoimmune diseases and cancers .

Case Study: Synthesis of Azetidine-3-Carboxylic Acids

Research has demonstrated the utility of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate in synthesizing a range of azetidine-3-carboxylic acids through functionalization reactions. These derivatives can undergo transformations to yield compounds with enhanced biological activity . The versatility of this compound allows for the rapid preparation of various protected azetidines, which are essential intermediates in drug synthesis .

Synthetic Applications

Building Blocks for Complex Molecules

Tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate is utilized as a versatile building block in organic synthesis. Its trimethylsilyl group enhances the reactivity of the azetidine ring, facilitating further functionalization. This compound can be transformed into more complex structures through nucleophilic substitutions and coupling reactions .

Table 1: Synthetic Transformations Involving Tert-Butyl 3-(Trimethylsilyl)azetidine-1-carboxylate

| Transformation Type | Reaction Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | DMSO, 60°C | 3-Cyanoazetidine derivatives |

| Coupling Reactions | THF, Argon atmosphere | Functionalized azetidines |

| Hydrolysis | NaOH, Room temperature | Azetidine-3-carboxylic acids |

Material Science

Applications in Polymer Chemistry

The unique structural properties of azetidines make them suitable for applications in polymer chemistry. Tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be employed to synthesize polymeric materials with tailored functionalities. These materials may exhibit desirable mechanical properties and thermal stability, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate involves its reactivity as an azetidine derivative. The compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The tert-butyl and trimethylsilyl groups influence its binding affinity and specificity, allowing it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in the substituent at the 3-position of the azetidine ring. These variations significantly alter physicochemical properties, synthetic accessibility, and downstream applications.

Substituent Effects on Physicochemical Properties

Key Research Findings

Steric vs. Electronic Effects: The TMS group in tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate provides superior steric protection compared to smaller substituents (e.g., cyano or hydroxymethyl), reducing undesired side reactions in multi-step syntheses .

Thermal Stability : TMS-substituted azetidines demonstrate higher thermal stability (>200°C) than bromoethyl analogs, which degrade at lower temperatures due to labile C-Br bonds .

Solubility Trends : Polar substituents (e.g., hydroxymethyl) increase aqueous solubility (LogP ~0.5) compared to hydrophobic TMS derivatives (LogP ~3.2), influencing formulation strategies .

Biological Activity

tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate is a compound belonging to the azetidine class, characterized by its unique structural features that confer potential biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be represented as follows:

- Molecular Formula : C₁₁H₁₉NO₂Si

- Molecular Weight : 229.35 g/mol

The presence of the trimethylsilyl group enhances the lipophilicity of the compound, which may influence its biological interactions.

Synthesis

The synthesis of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trimethylsilyl chlorides in the presence of a base. This synthetic route allows for the introduction of the trimethylsilyl group, which is crucial for enhancing biological activity.

Research indicates that compounds containing azetidine rings exhibit various biological activities, including:

- Antimicrobial Activity : Azetidines have been shown to possess antimicrobial properties against various pathogens.

- Anticancer Activity : Some azetidine derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Neurological Effects : Certain azetidines act as modulators for neurotransmitter receptors, influencing neurological pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of azetidine derivatives, including tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate:

- Antimicrobial Studies :

- Cytotoxicity Assays :

- Neurotransmitter Modulation :

Comparative Activity Table

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Neurotransmitter Modulation |

|---|---|---|---|

| tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate | Moderate | 15 | Yes |

| tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | High | 10 | No |

| tert-butyl 3-(bromomethyl)azetidine-1-carboxylate | Low | N/A | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.